molecular formula C17H17NO4S2 B11449159 2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-5-(propylsulfanyl)-1,3-oxazole

2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-5-(propylsulfanyl)-1,3-oxazole

Cat. No.: B11449159
M. Wt: 363.5 g/mol
InChI Key: DHWMZQGMRUYZTL-UHFFFAOYSA-N
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Description

2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE is a complex organic compound that features a furan ring, a benzenesulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The furan and benzenesulfonyl groups are introduced through substitution reactions, often using reagents like sulfonyl chlorides and furan derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE: Similar in structure but may have different substituents or functional groups.

    4-(4-METHYLBENZENESULFONYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE: Lacks the furan ring, which may alter its reactivity and applications.

    2-(FURAN-2-YL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE:

Uniqueness

The unique combination of the furan, benzenesulfonyl, and oxazole rings in 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H17NO4S2

Molecular Weight

363.5 g/mol

IUPAC Name

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-propylsulfanyl-1,3-oxazole

InChI

InChI=1S/C17H17NO4S2/c1-3-11-23-17-16(18-15(22-17)14-5-4-10-21-14)24(19,20)13-8-6-12(2)7-9-13/h4-10H,3,11H2,1-2H3

InChI Key

DHWMZQGMRUYZTL-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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